molecular formula C4H11O2PS2 B7768826 O,O-Diethyl dithiophosphate CAS No. 52857-42-8

O,O-Diethyl dithiophosphate

Cat. No. B7768826
CAS RN: 52857-42-8
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Patent
US05620968

Procedure details

The procedure used for the preparation of 3a was repeated with 3-hydroxybenzonitrile (5.48 g, 46.1 mmol), (EtO)2P(S)SH (7.72 mL, 46.1 mmol) and water (9.2 mL) at 80° C. for 36 hr to give 3d (4.04 g, 57%) as a yellow solid after chromatographic purification on silica gel (gradient EtOAc/CH2Cl2 :6-12%) and crystallization from EtOAc/hexane. mp 139.0°-140.0° C.; IR (KBr) 3340, 3280, 3165, 1629, 1590, 1462 cm-1 ; 1H NMR (DMSO-d6) δ86.83 (1H, br d, J=7.0 Hz, Ar), 7.10-7.25 (2H, m, Ar), 7.27 (1H, s, Ar), 9.33 (1H, br s, NH), 9.58 (1H, s, OH), 9.72 (1H, br s, NH); FDMS m/z 153 (M+); Anal. Calcd for C7H7NOS: C, 54.88; H, 4.60; N, 9.14. Found: C, 55.01; H, 4.53; N, 9.02.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[S:10])[NH2:9].[OH:11]C1C=C(C=CC=1)C#N.P(S)(OCC)(OCC)=S>O>[OH:11][C:7]1[CH:2]=[C:3]([C:8](=[S:10])[NH2:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(N)=S
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Name
Quantity
7.72 mL
Type
reactant
Smiles
P(=S)(OCC)(OCC)S
Name
Quantity
9.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.